Palmatine Chloride Exhibits 1.4-Fold Higher AChE Inhibitory Potency Than Berberine Chloride (IC50 0.66 vs 0.94 µg/mL)
In a direct head-to-head in vitro enzyme inhibition assay, palmatine chloride demonstrated superior acetylcholinesterase (AChE) inhibitory potency compared to berberine chloride. Palmatine chloride achieved an IC50 of 0.66 µg/mL (1.93 µM), whereas berberine chloride required 0.94 µg/mL (2.80 µM) to achieve equivalent inhibition [1]. The commercial reference inhibitor galantamine hydrobromide exhibited an IC50 of 1.45 µg/mL (3.95 µM), indicating that both alkaloids outperformed the clinical standard, with palmatine showing a 2.2-fold advantage over galantamine [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | Palmatine chloride: IC50 = 0.66 µg/mL (1.93 µM) |
| Comparator Or Baseline | Berberine chloride: IC50 = 0.94 µg/mL (2.80 µM); Galantamine hydrobromide (positive control): IC50 = 1.45 µg/mL (3.95 µM) |
| Quantified Difference | 1.42-fold lower IC50 (palmatine vs berberine); 2.2-fold lower IC50 (palmatine vs galantamine) |
| Conditions | In vitro AChE inhibition assay using purified enzyme; HPLC-analyzed compounds; methanolic extract fraction context |
Why This Matters
For researchers developing AChE-targeted therapeutics or screening assays, palmatine chloride provides a 1.4-fold potency advantage over berberine chloride and a 2.2-fold advantage over the clinical standard galantamine, potentially reducing compound quantity requirements and enabling more sensitive detection windows.
- [1] Balkrishna A, et al. Anti-Acetylcholinesterase Activities of Mono-Herbal Extracts and Exhibited Synergistic Effects of the Phytoconstituents: A Biochemical and Computational Study. Molecules. 2019;24(22):4175. doi:10.3390/molecules24224175 View Source
